molecular formula C8H17NO2 B13159908 2-(Aminomethyl)-2,4-dimethylpentanoic acid

2-(Aminomethyl)-2,4-dimethylpentanoic acid

Cat. No.: B13159908
M. Wt: 159.23 g/mol
InChI Key: GEWGLJQHAPMTQQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2,4-dimethylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aminomethyl group attached to a dimethylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-2,4-dimethylpentanoic acid typically involves the reaction of 2,4-dimethylpentanoic acid with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of Schiff Base: The reaction of 2,4-dimethylpentanoic acid with formaldehyde forms a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives of this compound.

Scientific Research Applications

2-(Aminomethyl)-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

  • 2-(Aminomethyl)-2,4-dimethylhexanoic acid
  • 2-(Aminomethyl)-2,4-dimethylbutanoic acid

Comparison: 2-(Aminomethyl)-2,4-dimethylpentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(aminomethyl)-2,4-dimethylpentanoic acid

InChI

InChI=1S/C8H17NO2/c1-6(2)4-8(3,5-9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)

InChI Key

GEWGLJQHAPMTQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CN)C(=O)O

Origin of Product

United States

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